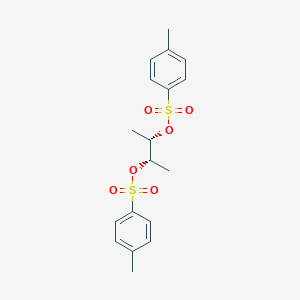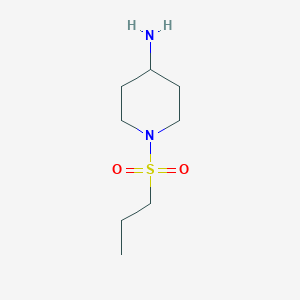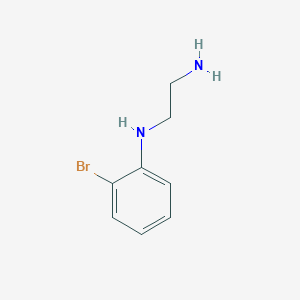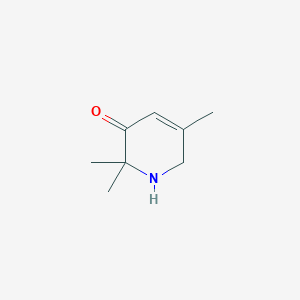
2-Bromo-5-chloro-benzenesulfonamide
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antimicrobial Activity
A series of novel compounds related to 2-Bromo-5-chloro-benzenesulfonamide, specifically 5‑bromo‑2-chloropyrimidin-4-amine derivatives, have been synthesized and evaluated for their antimicrobial activities. These compounds were found to exhibit significant antibacterial and antifungal activities against pathogenic strains, highlighting their potential as antimicrobial agents (Ranganatha et al., 2018).
Photodynamic Therapy for Cancer
Research on the derivatives of this compound has led to the development of new zinc phthalocyanine compounds with high singlet oxygen quantum yields. These compounds are substituted with benzenesulfonamide derivative groups containing Schiff base and have shown remarkable potential as Type II photosensitizers for the treatment of cancer in photodynamic therapy. The properties of these phthalocyanines, including their good fluorescence properties and appropriate photodegradation quantum yields, are very important for their efficacy in Type II mechanisms of photodynamic therapy (Pişkin et al., 2020).
Enzyme Inhibition
The synthesized 4-(2-substituted hydrazinyl)benzenesulfonamides have been studied for their inhibitory effects against human carbonic anhydrase isoenzymes. These derivatives showed potent inhibition, suggesting their potential application in treating conditions where enzyme inhibition is beneficial. The study demonstrates the versatility of benzenesulfonamide derivatives in enzyme inhibition, providing a foundation for further exploration into therapeutic applications (Gul et al., 2016).
Orientations Futures
Mécanisme D'action
Target of Action
The primary targets of 2-Bromo-5-chloro-benzenesulfonamide, a sulfonamide-based compound, are carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes. Carbonic anhydrase is involved in maintaining acid-base balance in the body, while dihydropteroate synthetase is essential for the synthesis of folic acid, a vital component for cell growth and replication .
Mode of Action
This compound interacts with its targets by inhibiting their activity. The compound exhibits anti-carbonic anhydrase and anti-dihydropteroate synthetase activities . By inhibiting these enzymes, the compound interferes with the physiological processes they regulate, leading to various therapeutic effects .
Biochemical Pathways
The inhibition of carbonic anhydrase and dihydropteroate synthetase affects several biochemical pathways. The inhibition of carbonic anhydrase can lead to a decrease in the production of bicarbonate ions, affecting the body’s pH balance . On the other hand, the inhibition of dihydropteroate synthetase disrupts the synthesis of folic acid, affecting cell growth and replication .
Pharmacokinetics
As a sulfonamide-based compound, it is expected to have good bioavailability and to be metabolized and excreted by the body .
Result of Action
The molecular and cellular effects of this compound’s action are primarily due to the inhibition of its target enzymes. This can lead to a variety of therapeutic effects, including diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma treatment . Additionally, the compound has been shown to have antimicrobial properties .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability. Additionally, the presence of other substances, such as other drugs or food, can affect the compound’s absorption and metabolism .
Propriétés
IUPAC Name |
2-bromo-5-chlorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO2S/c7-5-2-1-4(8)3-6(5)12(9,10)11/h1-3H,(H2,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANVDRKYPSYWAOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)S(=O)(=O)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90735213 | |
| Record name | 2-Bromo-5-chlorobenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90735213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
749252-96-8 | |
| Record name | 2-Bromo-5-chlorobenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90735213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-(Aminomethyl)phenyl]ethanone](/img/structure/B3282274.png)
![(1S,2R,4R)-7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B3282279.png)
![(3,3-Dimethylbicyclo[2.2.1]heptan-2-YL)methanamine](/img/structure/B3282284.png)



![2-{[(Tert-butoxy)carbonyl]amino}-2-(1,3-thiazol-4-yl)acetic acid](/img/structure/B3282311.png)




![3-Iodobenzo[b]thiophene-2-carboxylic acid](/img/structure/B3282356.png)

